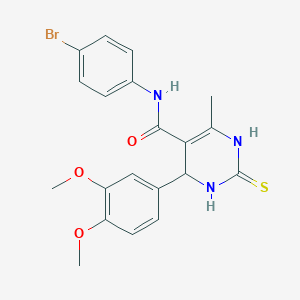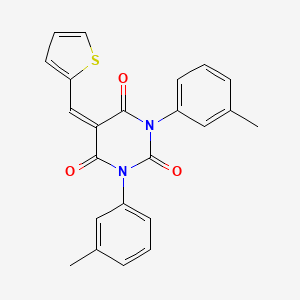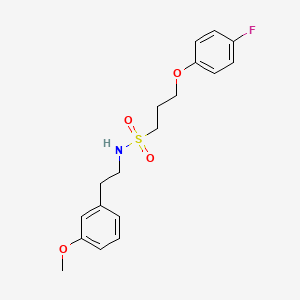
2,4-Dichloro-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-nitrobenzamide is a chemical compound with the formula C7H4Cl2N2O3 . It is used for research purposes .
Synthesis Analysis
Benzamides, such as this compound, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of this compound has been established by X-ray crystallography . The C-N-C-C torsion angles are compared to those in 2,6-dichloro-N-(4-chlorophenyl)benzamide and N-(4-chlorophenyl)-4-nitrobenzamide .Chemical Reactions Analysis
The synthesis of this compound involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . These reactions yield a series of dichlorobenzamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 235.02, a density of 1.633±0.06 g/cm3, a melting point of 163 °C, and a boiling point of 303.8±42.0 °C .Applications De Recherche Scientifique
Bioactivation and DNA Interaction
2,4-Dichloro-5-nitrobenzamide is involved in the bioactivation of certain compounds, which leads to the formation of DNA-DNA interstrand crosslinks in cells. This process is a result of the reaction of its derivatives with thioesters, highlighting its role in cytotoxicity and potential applications in cancer research. For example, Knox et al. (1991) studied the bioactivation of CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), revealing that its hydroxylamine derivative, formed by bioreduction, can bind to DNA to produce interstrand crosslinks (Knox, Friedlos, Marchbank, & Roberts, 1991).
Reduction Chemistry and Cytotoxicity
The reduction chemistry of derivatives of this compound, such as SN 23862, demonstrates the selective toxicity of these compounds for hypoxic cells. This selectivity is attributed to the oxygen-inhibited enzymatic reduction of nitro groups to amines or hydroxylamines, as explored by Palmer et al. (1995) (Palmer, van Zijl, Denny, & Wilson, 1995).
Crystal Engineering
This compound is utilized in crystal engineering, where its interactions are used to design molecular structures. For instance, Saha et al. (2005) reported on the creation of molecular tapes mediated via hydrogen bonds and weak interactions in complexes involving 4-nitrobenzoic acid and 4-iodopyridine, showcasing its utility in the field of crystallography (Saha, Nangia, & Jaskólski, 2005).
Synthesis of DNA Crosslinking Agents
The synthesis of novel DNA crosslinking agents from derivatives of this compound has been a subject of research, focusing on the potential therapeutic applications. Knox et al. (1993) synthesized and examined the properties of such agents derived from CB1954, emphasizing their role in cancer treatment (Knox, Friedlos, Biggs, Flitter, Gaskell, Goddard, Davies, & Jarman, 1993).
Safety and Hazards
2,4-Dichloro-5-nitrobenzamide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2,4-dichloro-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O3/c8-4-2-5(9)6(11(13)14)1-3(4)7(10)12/h1-2H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEXYZTZEXYFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2746194.png)

![N-(3-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2746198.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2746201.png)
![1-propyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2746203.png)
![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid](/img/structure/B2746205.png)


![N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2746209.png)

![Methyl 4-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2746213.png)
![Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2746215.png)